molecular formula C18H28N2O B5448916 2-methyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide

2-methyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide

Cat. No.: B5448916
M. Wt: 288.4 g/mol
InChI Key: JWWULYVUPMFNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide” is a chemical compound that is an analogue of fentanyl . Fentanyl analogues are a family of synthetic opioids, many of which have been identified as designer drugs .


Synthesis Analysis

The synthesis of fentanyl analogues like “this compound” generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

Safety and Hazards

Fentanyl analogues, including “2-methyl-N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}propanamide”, have high potential for producing addiction and severe adverse effects including coma and death . In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .

Properties

IUPAC Name

2-methyl-N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-13(2)18(21)19-15(4)16-5-7-17(8-6-16)20-11-9-14(3)10-12-20/h5-8,13-15H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWULYVUPMFNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(C)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.